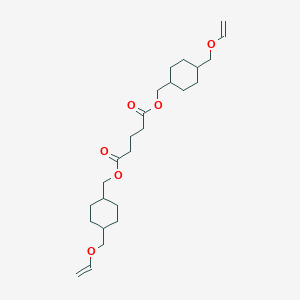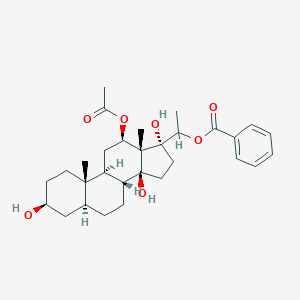
Drevogenin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drevogenin II is a steroidal sapogenin that is commonly found in plants of the Asparagus family. It has been studied extensively for its potential use in scientific research due to its unique biochemical and physiological effects. In
Mecanismo De Acción
Drevogenin II works by binding to and activating certain receptors in the body, including the estrogen receptor and the glucocorticoid receptor. This activation leads to changes in gene expression and protein synthesis, which can have a variety of effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
Drevogenin II has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These effects include inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune system, and regulation of lipid metabolism. Additionally, Drevogenin II has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Drevogenin II in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Additionally, Drevogenin II has a wide range of potential applications in scientific research, making it a versatile tool for studying various cellular processes.
However, there are also some limitations to using Drevogenin II in lab experiments. For example, its effects can vary depending on the cell type and experimental conditions used. Additionally, Drevogenin II can be expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research on Drevogenin II. One area of interest is its potential use in the treatment of osteoporosis, as it has been shown to have positive effects on bone density. Additionally, further research is needed to fully understand the mechanisms of action of Drevogenin II and its potential applications in various disease states. Finally, the development of new synthesis methods for Drevogenin II could make it more accessible and affordable for scientific research.
In conclusion, Drevogenin II is a steroidal sapogenin with a wide range of potential applications in scientific research. Its unique biochemical and physiological effects make it a versatile tool for studying various cellular processes. While there are some limitations to using Drevogenin II in lab experiments, its high purity and stability make it an attractive option for researchers. Future research on Drevogenin II could lead to new insights into its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
Drevogenin II can be synthesized from diosgenin, which is a steroidal sapogenin found in plants such as yams. The synthesis involves several steps, including oxidation, reduction, and acetylation. The final product is a white crystalline powder that is highly pure and stable.
Aplicaciones Científicas De Investigación
Drevogenin II has a wide range of potential applications in scientific research. It has been studied for its effects on cell growth, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Drevogenin II has been studied for its potential use in the treatment of cardiovascular disease and osteoporosis.
Propiedades
Número CAS |
125472-06-2 |
|---|---|
Nombre del producto |
Drevogenin II |
Fórmula molecular |
C30H42O7 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
1-[(3S,5S,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl benzoate |
InChI |
InChI=1S/C30H42O7/c1-18(36-26(33)20-8-6-5-7-9-20)29(34)14-15-30(35)23-11-10-21-16-22(32)12-13-27(21,3)24(23)17-25(28(29,30)4)37-19(2)31/h5-9,18,21-25,32,34-35H,10-17H2,1-4H3/t18?,21-,22-,23+,24-,25+,27-,28+,29-,30-/m0/s1 |
Clave InChI |
MIOQFHJTRPQSEN-PCGKZSNXSA-N |
SMILES isomérico |
CC([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
SMILES |
CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
Sinónimos |
3,14,17-trihydroxy-12-O-acetyl-20-O-benzoylpregnane drevogenin II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



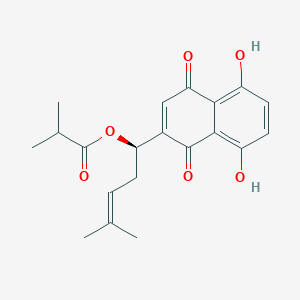
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)
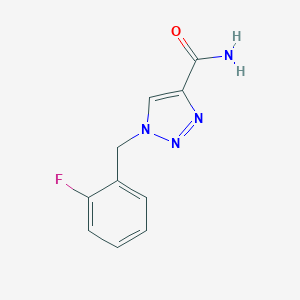
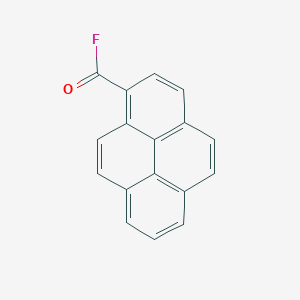
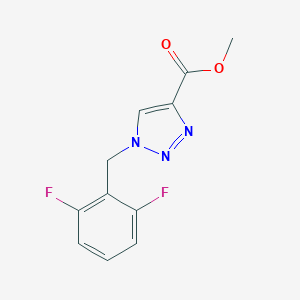
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
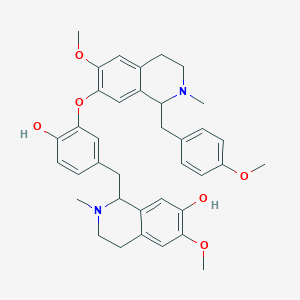
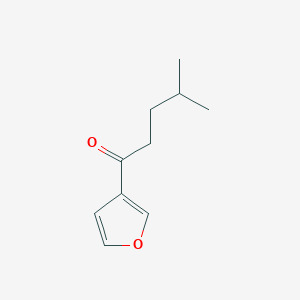
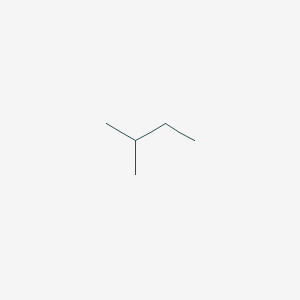
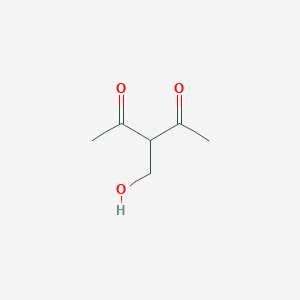
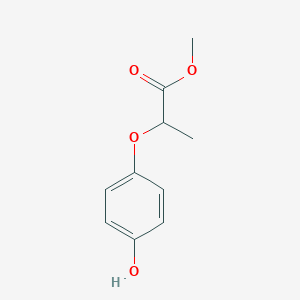
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
